molecular formula C19H24ClNO B12753904 Phenylbenzyl-(3-piperidyl)-carbinol hydrochloride CAS No. 94913-87-8

Phenylbenzyl-(3-piperidyl)-carbinol hydrochloride

Cat. No.: B12753904
CAS No.: 94913-87-8
M. Wt: 317.9 g/mol
InChI Key: NSPHUBQPVRUSIQ-UHFFFAOYSA-N
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Description

Phenylbenzyl-(3-piperidyl)-carbinol hydrochloride is a chemical compound that features a piperidine ring, a phenyl group, and a benzyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of the piperidine ring, a common structural motif in many pharmaceuticals, contributes to its significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenylbenzyl-(3-piperidyl)-carbinol hydrochloride typically involves the reaction of a piperidine derivative with a benzyl halide under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the benzyl halide, resulting in the formation of the desired product. The reaction conditions often include the use of a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide, and a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Phenylbenzyl-(3-piperidyl)-carbinol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while reduction may produce benzyl alcohols.

Scientific Research Applications

Phenylbenzyl-(3-piperidyl)-carbinol hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to other biologically active molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenylbenzyl-(3-piperidyl)-carbinol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring allows the compound to bind effectively to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-Ethyl-3-piperidyl benzilate: An anticholinergic drug with similar structural features.

    Benidipine hydrochloride: A calcium channel blocker with a piperidine ring.

    Piperidine derivatives: Various compounds containing the piperidine ring used in pharmaceuticals.

Uniqueness

Phenylbenzyl-(3-piperidyl)-carbinol hydrochloride is unique due to its specific combination of a piperidine ring, phenyl group, and benzyl group. This combination provides distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and pharmacology.

Properties

CAS No.

94913-87-8

Molecular Formula

C19H24ClNO

Molecular Weight

317.9 g/mol

IUPAC Name

1,2-diphenyl-1-piperidin-3-ylethanol;hydrochloride

InChI

InChI=1S/C19H23NO.ClH/c21-19(17-10-5-2-6-11-17,18-12-7-13-20-15-18)14-16-8-3-1-4-9-16;/h1-6,8-11,18,20-21H,7,12-15H2;1H

InChI Key

NSPHUBQPVRUSIQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C(CC2=CC=CC=C2)(C3=CC=CC=C3)O.Cl

Origin of Product

United States

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